(S)-Carvedilol (S)-Carvedilol
Brand Name: Vulcanchem
CAS No.: 95094-00-1
VCID: VC0193039
InChI: InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m0/s1
SMILES: COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Molecular Formula: C24H26N2O4
Molecular Weight: 406.5 g/mol

(S)-Carvedilol

CAS No.: 95094-00-1

VCID: VC0193039

Molecular Formula: C24H26N2O4

Molecular Weight: 406.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(S)-Carvedilol - 95094-00-1

Description

(S)-carvedilol, also known as (S)-carvedilol, is an enantiomer of the drug carvedilol, which is used to treat mild to moderate congestive heart failure . Carvedilol, sold under the brand name Coreg, is a beta-blocker medication prescribed for hypertension and chronic heart failure . Carvedilol is a racemic mixture where the S(-) enantiomer is both a beta and alpha-1 adrenoceptor blocker, and the R(+) enantiomer is an alpha-1 adrenoceptor blocker . The S(–) enantiomer accounts for the beta-blocking activity whereas the S(–) and R(+) enantiomers have alpha-blocking activity .

(S)-carvedilol is both an alpha- and beta-adrenergic receptor blocker . It was suggested that the weak clinical net effect of beta-blockade of (R, S)-carvedilol at rest could be one reason why this drug causes fewer side effects than other beta-blockers, such as a reduction of nocturnal melatonin release . Carvedilol can be hydroxylated at the 1 position by CYP2D6, CYP1A2, or CYP1A1 to form 1-hydroxypheylcarvedilol; at the 4 position by CYP2D6, CYP2E1, CYP2C9, or CYP3A4 to form 4'-hydroxyphenylcarvedilol; at the 5 position by CYP2D6, CYP2C9, or CYP3A4 to form 5' .

Carvedilol phosphate is another form of Carvedilol . Carvedilol is a highly lipophilic compound . Its IUPAC name is 1-(9H-carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propa .

CAS No. 95094-00-1
Product Name (S)-Carvedilol
Molecular Formula C24H26N2O4
Molecular Weight 406.5 g/mol
IUPAC Name (2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
Standard InChI InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m0/s1
Standard InChIKey OGHNVEJMJSYVRP-KRWDZBQOSA-N
SMILES COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Canonical SMILES COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Appearance White to Off-White Solid
Purity > 95%
Synonyms (-)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol; (-)-Carvedilol; (S)-Carvedilol;
PubChem Compound 185395
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator